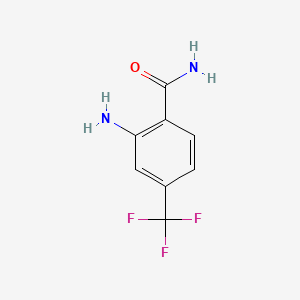

2-Amino-4-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZMLIWMQFCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221456 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-41-7 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-(trifluoromethyl)benzamide CAS number and properties

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide (CAS: 713-41-7)

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a primary amine, an amide, and a trifluoromethyl group on a benzene ring—make it a versatile building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol, analytical characterization methods, applications in drug discovery, and essential safety protocols. The content is structured to deliver not just data, but actionable, field-proven insights for professionals in the field.

Core Chemical Identity and Properties

Precise identification and understanding of a compound's properties are the foundation of any successful research endeavor.

1.1. Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 713-41-7 | [2][3][4][5] |

| Molecular Formula | C₈H₇F₃N₂O | [2][4][5][6][7] |

| Molecular Weight | 204.15 g/mol | [4][6] |

| Synonyms | 4-Trifluoromethylanthranilamide | [2][5] |

| InChI Key | Not readily available |

| SMILES | NC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | |

1.2. Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 151-152 °C | [3] |

| Boiling Point | 268.6 ± 40.0 °C | Predicted value[3][4] |

| Density | 1.418 ± 0.06 g/cm³ | Predicted value[3][4] |

| Solubility | Insoluble in water.[9] Soluble in organic solvents like ethyl ether.[3] | Solubility should be experimentally verified for specific applications. |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[3] | Proper storage is crucial to prevent degradation. |

| pKa | 15.13 ± 0.50 | Predicted value[3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-amino-4-(trifluoromethyl)benzonitrile. This precursor can be synthesized from commercially available starting materials.[10]

Conceptual Synthesis Workflow

The following diagram outlines a common and reliable pathway for the preparation of the title compound.

Caption: Synthetic pathway from a fluorinated precursor to this compound.

Experimental Protocol: Hydrolysis of 2-Amino-4-(trifluoromethyl)benzonitrile

This protocol describes the conversion of the nitrile precursor to the desired benzamide. The use of alkaline peroxide is a standard method for the mild hydrolysis of nitriles to amides, minimizing the risk of further hydrolysis to the carboxylic acid.

Materials:

-

2-Amino-4-(trifluoromethyl)benzonitrile

-

Ethanol (or other suitable alcohol)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

6M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-(trifluoromethyl)benzonitrile in ethanol.

-

Rationale: Ethanol is chosen as a solvent because it solubilizes the starting material and is miscible with the aqueous reagents.

-

-

Reagent Addition: Add 5-10 equivalents of 30% H₂O₂ solution to the flask, followed by the dropwise addition of 6M NaOH solution while stirring. An exothermic reaction may be observed; maintain the temperature below 50 °C using an ice bath if necessary.

-

Rationale: The NaOH deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the nitrile carbon. A molar excess ensures the reaction goes to completion.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add saturated sodium thiosulfate solution to quench the excess hydrogen peroxide.

-

Rationale: Sodium thiosulfate reduces unreacted peroxide, preventing potential hazards during workup. This is a crucial safety and validation step.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: Ethyl acetate is a common extraction solvent that will dissolve the desired organic product while being immiscible with the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Rationale: Washing removes residual water-soluble impurities and salts. The brine wash helps to break any emulsions and starts the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectral Data

The following table summarizes the expected spectroscopic signatures for this compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Signals in the δ 6.5-8.0 ppm range, exhibiting coupling patterns (e.g., doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons (2H): A broad singlet, typically around δ 4.0-6.0 ppm, which is exchangeable with D₂O. - Amide Protons (2H): Two broad singlets (or one if rotation is fast) in the δ 7.0-8.5 ppm region, also exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals in the δ 110-150 ppm range. - Trifluoromethyl Carbon (1C): A quartet (due to ¹JCF coupling) around δ 120-130 ppm. - Carbonyl Carbon (1C): A signal in the δ 165-175 ppm range. |

| ¹⁹F NMR | - Trifluoromethyl Group (3F): A single sharp singlet around δ -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | - N-H Stretch (Amine & Amide): Two or more sharp/broad bands in the 3200-3500 cm⁻¹ region. - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. - C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | - [M]⁺: A molecular ion peak corresponding to the compound's molecular weight (e.g., at m/z 204 for the parent ion). |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Medicinal Chemistry Scaffold: The amino group serves as a key handle for further chemical modifications, allowing for the construction of more complex molecules through reactions like amide bond formation, reductive amination, or Sandmeyer reactions.

-

Kinase Inhibitor Synthesis: Benzamide-containing scaffolds are prevalent in the development of kinase inhibitors. For example, derivatives incorporating a (trifluoromethyl)benzamido moiety have been successfully developed as potent BCR-ABL inhibitors for the treatment of Chronic Myeloid Leukemia.[11]

-

Impact of the Trifluoromethyl Group: The CF₃ group is a bioisostere for other groups (like isopropyl) but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's properties, often leading to improved cell permeability, metabolic stability (by blocking sites of oxidation), and receptor binding affinity.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the contribution of each functional moiety of the molecule to its utility in drug design.

Caption: Functional group contributions of the molecule to drug design strategies.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard Summary: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Safe Handling Protocol

| Area | Requirement | Rationale |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12] | To prevent inhalation of dust and vapors, minimizing respiratory irritation. |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield.[12] - Hand Protection: Wear suitable protective gloves (e.g., nitrile).[12] - Body Protection: Wear a lab coat. | To prevent skin and eye contact, which can cause serious irritation. |

| Handling Practices | Avoid breathing dust.[12] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] | Standard chemical hygiene practices to prevent accidental ingestion, inhalation, or contact. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere at 2-8°C.[3] | To ensure chemical stability and prevent degradation from moisture or air. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure safe and environmentally responsible disposal of chemical waste. |

Conclusion

This compound is a strategically important building block for modern chemical synthesis, particularly in the realm of drug discovery. Its value lies in the combination of a reactive amino handle, a structurally significant benzamide core, and the property-enhancing trifluoromethyl group. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers aiming to leverage its full potential in creating novel and effective chemical entities.

References

-

This compound. Oakwood Chemical. [Link]

-

This compound | CAS#:713-41-7. Chemsrc. [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed, Journal of Medicinal Chemistry. [Link]

-

SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide. Fisher Scientific. [Link]

- Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.

-

Applications of fluorine-containing amino acids for drug design. PubMed, European Journal of Medicinal Chemistry. [Link]

-

This compound. LookChem. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 713-41-7 [sigmaaldrich.com]

- 3. This compound | 713-41-7 [chemicalbook.com]

- 4. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound, CasNo.713-41-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]

- 11. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzamide

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, an amide, and a trifluoromethyl group, makes it a versatile synthetic building block for creating complex molecular architectures. The trifluoromethyl (-CF3) group, in particular, is a prized feature in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

Precise identification and understanding the fundamental physicochemical properties of a compound are the bedrock of any research and development endeavor. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identity

-

IUPAC Name : this compound

-

InChI Key : OUHZMLIWMQFCIR-UHFFFAOYSA-N

Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for designing synthetic protocols, purification methods, and formulation strategies. For instance, its high melting point indicates a stable crystalline solid, while the predicted LogP suggests moderate lipophilicity, a key factor in drug design for membrane permeability.

| Property | Value | Source |

| Appearance | White crystalline solid | [5] |

| Melting Point | 151-152 °C | [1] |

| Boiling Point (Predicted) | 268.6 ± 40.0 °C | [1] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.13 ± 0.50 | [1] |

| LogP (Predicted) | 2.67 | [2] |

| Solubility | Insoluble in water.[6][7] Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic and Analytical Profile

While specific experimental spectra for this compound are not widely published, a robust analytical profile can be predicted based on its structure. The following section outlines the expected spectroscopic characteristics and provides a standard protocol for their experimental determination. This approach ensures a self-validating system for identity and purity confirmation.

Predicted Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆) :

-

δ ~7.8-8.0 ppm (d, 1H) : Aromatic proton ortho to the amide group.

-

δ ~7.5-7.7 ppm (s, 2H) : Amide (-CONH₂) protons, often broad.

-

δ ~6.9 ppm (d, 1H) : Aromatic proton ortho to the amino group.

-

δ ~6.8 ppm (s, 1H) : Aromatic proton between the amino and trifluoromethyl groups.

-

δ ~6.5 ppm (s, 2H) : Amino (-NH₂) protons, often broad.

-

Rationale: The electron-withdrawing trifluoromethyl and amide groups will shift adjacent protons downfield, while the electron-donating amino group will shift its adjacent protons upfield.

-

-

¹³C NMR (125 MHz, DMSO-d₆) :

-

δ ~170 ppm : Carbonyl carbon (-CONH₂).

-

δ ~150 ppm : Aromatic carbon attached to the amino group (C-NH₂).

-

δ ~135 ppm (q, J ≈ 30 Hz) : Aromatic carbon attached to the trifluoromethyl group (C-CF₃).

-

δ ~125 ppm (q, J ≈ 270 Hz) : Trifluoromethyl carbon (-CF₃).

-

δ ~110-130 ppm : Remaining aromatic carbons.

-

δ ~115 ppm : Aromatic carbon attached to the amide group.

-

Rationale: The positions of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the -CF₃ and the -CF₃ itself will show characteristic quartet splitting due to C-F coupling.

-

-

FT-IR (ATR) :

-

3400-3200 cm⁻¹ : N-H stretching vibrations from the primary amine and primary amide groups (typically two bands for each).

-

~1660 cm⁻¹ : C=O stretching vibration (Amide I band).

-

~1620 cm⁻¹ : N-H bending vibration (Amide II band).

-

1350-1100 cm⁻¹ : Strong C-F stretching vibrations from the trifluoromethyl group.

-

Rationale: These absorption bands are highly characteristic of the key functional groups present in the molecule.

-

-

Mass Spectrometry (EI) :

-

m/z 204 : Molecular ion (M⁺).

-

m/z 188 : Loss of NH₂.

-

m/z 160 : Loss of CONH₂.

-

Rationale: The fragmentation pattern will be dictated by the stability of the resulting fragments, with common losses involving the amide and amino functionalities.

-

Experimental Protocol: Compound Characterization Workflow

This workflow provides a standardized method to validate the identity, purity, and structure of a synthesized or purchased batch of this compound.

Caption: Standard workflow for the analytical validation of this compound.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 2-amino-4-(trifluoromethyl)benzoic acid, which is commercially available.

Representative Synthetic Protocol: Amidation of 2-Amino-4-(trifluoromethyl)benzoic Acid

This protocol describes a common and reliable method for converting a carboxylic acid to a primary amide. The choice of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a classic and efficient strategy. The subsequent reaction with aqueous ammonia is a robust method for amide formation.

Step 1: Acyl Chloride Formation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen). A small amount of DMF can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

-

Causality: Thionyl chloride is an excellent reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.

-

Step 2: Amide Formation

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~5.0 eq) to the cooled acyl chloride. This reaction is highly exothermic.

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the desired benzamide will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by HPLC (>98%) and its identity verified by comparing its melting point and spectroscopic data (¹H NMR, IR) with the expected values.[8]

-

Caption: Reaction scheme for the synthesis of this compound.

Chemical Reactivity

The molecule possesses three key reactive sites:

-

Aromatic Amine (-NH₂) : This group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. It serves as a crucial handle for introducing further diversity in drug discovery programs.

-

Amide (-CONH₂) : The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile using reagents like phosphorus pentoxide (P₂O₅).[7]

-

Aromatic Ring : The ring is activated by the amino group and deactivated by the trifluoromethyl and benzamide groups. It can undergo electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new entrants.

Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold in medicinal chemistry. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties.[9]

-

Hedgehog Pathway Inhibitors : The trifluoromethyl-benzamide scaffold is a key feature in the design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. A study on related trifluoromethyl-containing benzamides identified compounds with potent Hh inhibitory activity, highlighting the importance of this structural motif.[10]

-

Versatile Intermediate : The amino group provides a convenient point for chemical modification, allowing for the construction of extensive compound libraries for screening. This makes it a valuable intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[11]

-

Impact of the -CF₃ Group : The inclusion of the trifluoromethyl group is a strategic choice in drug design. It can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions with protein targets.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Classification : The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][3][5]

-

GHS Pictogram : GHS07 (Warning)[1]

-

Precautionary Statements : P261, P280, P302+P352, P305+P351+P338[1]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

-

Spill Management : In case of a spill, dampen the solid material with ethanol (60-70%) to prevent dust formation and transfer to a suitable container for disposal.[7]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for innovation in the life sciences. Its combination of a reactive amine handle and the pharmacologically significant trifluoromethyl group makes it a high-value intermediate for the synthesis of novel therapeutics and other advanced materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their synthetic and drug discovery endeavors.

References

-

PubChem. 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide. (2015). Retrieved from [Link]

-

InChemax. Benzamide, 2-chloro-4-fluoro-N-[[[2-fluoro-4-(trifluoromethyl)phenyl]amino]carbonyl]-. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:713-41-7. Retrieved from [Link]

- Google Patents. (2010). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.

-

precisionFDA. 2-((4-PYRIDINYLMETHYL)AMINO)-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE. Retrieved from [Link]

-

Oakwood Chemical. This compound. Retrieved from [Link]

- Google Patents. (2018). US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

-

National Institutes of Health. (2016). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/3b27670783451079549f39007f7c68b65397d197]([Link]

-

EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

PubMed. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]

Sources

- 1. This compound | 713-41-7 [chemicalbook.com]

- 2. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]

- 3. This compound [oakwoodchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. benchchem.com [benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 12. fishersci.com [fishersci.com]

2-Amino-4-(trifluoromethyl)benzamide molecular structure and weight

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide: Structure, Properties, and Applications in Chemical Synthesis

Introduction

This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure incorporates three key functional groups: a primary aromatic amine, a carboxamide, and a trifluoromethyl (-CF3) group. This unique combination makes it a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The benzamide scaffold is a common feature in many approved drugs, known for its ability to form critical hydrogen bonds with protein active sites[2]. The presence of an ortho-amino group provides a reactive handle for further chemical elaboration, enabling its use in the construction of complex heterocyclic systems and as a key fragment in library synthesis for drug discovery.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic considerations, analytical characterization, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics. This compound is an organic compound with the CAS Registry Number 713-41-7[3][4][5].

Molecular Structure

The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with an amino group (-NH₂), and at position 4 with a trifluoromethyl group (-CF₃). The spatial arrangement and electronic interplay of these groups dictate its reactivity and utility.

Caption: Figure 1: Annotated structure of this compound.

Physicochemical Data

The compound's physical properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 713-41-7 | [3][4][5] |

| Molecular Formula | C₈H₇F₃N₂O | [3][5] |

| Molecular Weight | 204.15 g/mol | [3][5][6] |

| Appearance | White solid crystalline powder | [7] |

| Density | 1.418 g/cm³ | [4] |

| Boiling Point | 268.6 °C at 760 mmHg | [4] |

| Flash Point | 116.2 °C | [4] |

Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development, cost analysis, and potential in-house production. A common and logical approach involves the amidation of a corresponding benzoic acid derivative.

Conceptual Synthetic Workflow

The synthesis of a primary benzamide is typically achieved by activating the corresponding carboxylic acid, followed by reaction with an ammonia source. The trifluoromethyl and amino groups are generally stable under these conditions, although protection of the amino group may be considered to prevent side reactions depending on the activation method.

Caption: Figure 2: A general workflow for the synthesis of the target compound.

General Experimental Protocol: Synthesis from Benzoyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of a primary benzamide from its acyl chloride intermediate. A similar process is outlined in patents for related trihalomethyl benzamides[8].

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber (for HCl gas).

-

Reagents: Charge the flask with the starting material, 2-amino-4-(trifluoromethyl)benzoyl chloride, dissolved in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Reaction: Cool the flask to 0 °C using an ice bath. Add concentrated aqueous ammonia dropwise via the dropping funnel over 30-60 minutes.

-

Causality: The slow, cooled addition is critical to control the exothermicity of the reaction and prevent side product formation. The use of a biphasic system (organic solvent and aqueous ammonia) facilitates product precipitation and simplifies workup.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification Protocol: Recrystallization

-

Solvent Selection: Select a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, ethyl acetate/hexanes).

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding activated carbon and performing a hot filtration.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not widely published, the expected data can be predicted based on its structure, and standardized protocols are applicable[9].

Standard Operating Protocol for Analysis

The following protocols are standard for the characterization of small organic molecules[9].

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. Two separate broad singlets are expected for the -CONH₂ amide protons, and another broad singlet for the -NH₂ amine protons.

-

¹³C NMR: The spectrum will display eight unique carbon signals. The carbonyl carbon of the amide will appear significantly downfield (~165-170 ppm). The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: Key absorption bands would include N-H stretching for both the primary amine and amide (~3400-3200 cm⁻¹), a strong C=O stretch for the amide (~1680-1650 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 204.15, confirming the molecular weight.

Relevance in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the strategic placement of its functional groups.

-

Kinase Inhibitors: The aminobenzamide core is a privileged structure for developing kinase inhibitors. The amino group can be functionalized to extend into the solvent-exposed region of an ATP-binding pocket, while the benzamide provides a key hydrogen-bonding anchor. Related benzamide structures have shown potent activity against targets like BCR-ABL in chronic myeloid leukemia[10].

-

Fragment-Based Screening: As a relatively small and functionalized molecule, it is an ideal candidate for fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a protein target.

-

Heterocycle Synthesis: The ortho-amino-carboxamide arrangement is a classic precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry.

Caption: Figure 3: Strategic utility in medicinal chemistry.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related trifluoromethyl benzamides provide a reliable hazard profile[7][11][12][13].

| Hazard Class | Statement | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed | [7][13] |

| Skin Corrosion/Irritation | Causes skin irritation | [7][11][12] |

| Eye Damage/Irritation | Causes serious eye irritation | [7][11] |

| STOT - Single Exposure | May cause respiratory irritation | [7][12] |

-

Signal Word: Warning[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][12].

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[11][12][13].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][12]. Avoid breathing dust[7].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7][13].

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing[7][11].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[7][13].

Storage

-

Store in a tightly closed container in a dry and well-ventilated place[7][11]. Some suppliers recommend refrigerated storage at 2-8 °C for long-term stability[6].

Conclusion

This compound is a chemical compound whose value lies in its strategic design. It combines the metabolically robust and electronically influential trifluoromethyl group with the versatile aminobenzamide scaffold. This guide has detailed its molecular structure, essential physicochemical properties, and a logical framework for its synthesis and analytical confirmation. For professionals in drug discovery and medicinal chemistry, this compound represents a key starting material and building block, offering multiple avenues for modification to generate novel molecules with significant therapeutic potential. Adherence to strict safety and handling protocols is essential when working with this and related compounds.

References

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | CAS#:713-41-7 | Chemsrc [chemsrc.com]

- 5. This compound | 713-41-7 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethyl)benzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry. This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Amino-4-(trifluoromethyl)benzamide, a key building block in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. We will dissect the molecule's structural attributes, apply theoretical models such as Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, field-proven experimental protocol for accurate thermodynamic solubility measurement. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of solubility science for informed decision-making.

Molecular Structure and Physicochemical Drivers of Solubility

This compound (CAS: 713-41-7) is a substituted benzamide with a molecular formula of C₈H₇F₃N₂O.[1] Its solubility behavior is dictated by the interplay of its distinct functional groups.

-

Benzamide Core: The primary amide (-CONH₂) and the aromatic ring form the benzamide core. The amide group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This imparts a significant degree of polarity to the molecule.

-

Amino Group (-NH₂): The amino group at the 2-position is a strong hydrogen bond donor, further enhancing the molecule's capacity for polar interactions and potential for solubilization in protic solvents.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group at the 4-position is a powerful electron-withdrawing group. It is highly lipophilic and hydrophobic, contributing unfavorable interactions with polar solvents but favorable interactions with non-polar or fluorinated solvents.[2] Its presence significantly modulates the overall electronic and solvation properties of the molecule compared to an unsubstituted benzamide.

The key to understanding the solubility of this molecule lies in the balance between the polar, hydrogen-bonding capabilities of the amide and amino groups and the non-polar, hydrophobic nature of the trifluoromethyl-substituted benzene ring.

Caption: Key functional groups influencing the solubility of this compound.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, we can use Hansen Solubility Parameters (HSP) to predict solubility. The core principle is that "like dissolves like."[3] HSP quantifies this by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by δT² = δD² + δP² + δH².[4] Two substances are likely to be miscible if their HSP values are close. The distance (Ra) between two substances in Hansen space is a strong indicator of affinity: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[3]

A smaller Ra value suggests a higher likelihood of solubility.

Estimated HSP for this compound

While direct experimental HSP values for the target molecule are not available, we can estimate them based on its structural fragments: benzamide and aniline.

The target molecule combines the features of a benzamide with an additional amino group and a lipophilic CF₃ group. The amino group will reinforce the hydrogen bonding (δH), while the CF₃ group will slightly increase the dispersion forces (δD) and decrease polarity (δP) compared to a simple benzamide. A reasonable, expert-estimated HSP vector for this compound is:

Estimated HSP: [δD: 20.5, δP: 12.0, δH: 12.5] (MPa⁰·⁵)

Predictive Solubility in Common Organic Solvents

Using the estimated HSP, we can predict the relative solubility in various solvents. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.

| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Hansen Distance (Ra) | Predicted Solubility |

| Target Molecule | - | (20.5) | (12.0) | (12.5) | - | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 5.9 | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 4.2 | Very High |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 12.6 | Moderate |

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 14.2 | Moderate to Low |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 12.1 | Moderate |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 14.4 | Low |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 13.4 | Low |

| Toluene | Aromatic HC | 18.0 | 1.4 | 2.0 | 23.1 | Very Low / Insoluble |

| Heptane | Aliphatic HC | 15.3 | 0.0 | 0.0 | 29.1 | Insoluble |

| Solvent HSP data sourced from established databases.[6] |

Interpretation: Based on this analysis, polar aprotic solvents like DMF and DMSO are predicted to be excellent solvents for this compound. This is because their polar (δP) and hydrogen bonding (δH) parameters closely match the estimated values for the target molecule. Alcohols like ethanol and isopropanol are predicted to be moderately effective. Non-polar solvents like toluene and heptane are predicted to be very poor solvents due to the large mismatch in all three parameters.

Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination

Theoretical predictions require experimental validation. The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method .[7][8] This protocol is designed to be self-validating and aligns with standards outlined by the International Council for Harmonisation (ICH).[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~20 mg is typical.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Prepare each solvent system in triplicate to ensure reproducibility.[11]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Agitate the samples for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.[12][13] A time-point study (e.g., sampling at 24, 48, and 72 hours) is the most rigorous way to confirm equilibrium; solubility is confirmed when the measured concentration does not change between the last two time points.[11]

-

-

Sample Separation:

-

After equilibration, allow the vials to rest for at least 30 minutes to let the undissolved solid settle.

-

To separate the saturated supernatant from the solid material, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter directly into a clean analysis vial. Self-Validation Step: Discard the first 0.2-0.3 mL of filtrate to prevent errors from adsorption onto the filter membrane.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis). The dilution factor must be chosen to bring the concentration within the linear range of the calibration curve.

-

Prepare a multi-point calibration curve using stock solutions of this compound of known concentrations.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

-

Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

References

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ChemSrc. (n.d.). Benzamide, 2-chloro-4-fluoro-N-[[[2-fluoro-4-(trifluoromethyl)phenyl]amino]carbonyl]-. Retrieved from [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Food and Drug Administration, Taiwan. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

Wiley Online Library. (1999). Polymer Handbook. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

J-Stage. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzamide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

-

Chemipaz. (n.d.). SPMC Technical Review. Retrieved from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Synthesis and Handling of 2-Amino-4-(trifluoromethyl)benzamide: A Technical Guide for Chemical Researchers

For professionals in the vanguard of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety protocols and handling considerations for 2-Amino-4-(trifluoromethyl)benzamide (CAS No. 713-41-7), a fluorinated aromatic amide of increasing interest in medicinal chemistry. By elucidating the causality behind safety measures, this document serves as a critical resource for researchers and scientists.

Hazard Identification and Risk Assessment: Understanding the Core Profile

This compound is a solid chemical that necessitates careful handling due to its irritant properties. A thorough understanding of its hazard profile, grounded in its Globally Harmonized System (GHS) classification, is the first step in a robust safety protocol.

The compound is classified as follows:

-

Skin Corrosion/Irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2) , indicated by H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) , specifically for respiratory tract irritation, with H335: May cause respiratory irritation.[1]

The signal word associated with these classifications is "Warning" .[1] This profile dictates the need for stringent measures to prevent dermal, ocular, and respiratory exposure.

Quantitative Safety Data Summary

| Property | Value | Source |

| CAS Number | 713-41-7 | Combi-Blocks, Inc.[1] |

| GHS Pictogram | Irritant (Exclamation Mark) | Combi-Blocks, Inc.[1] |

| Hazard Statements | H315, H319, H335 | Combi-Blocks, Inc.[1] |

| Signal Word | Warning | Combi-Blocks, Inc.[1] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of minimizing exposure is best achieved through a combination of engineering controls and appropriate personal protective equipment. The causality here is to create physical barriers and controlled environments that prevent the chemical from reaching the user.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted in a well-ventilated area.[1] For weighing and transferring, a certified chemical fume hood is the required standard to contain dust and prevent inhalation. The airflow of the fume hood carries airborne particles away from the operator's breathing zone. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE is directly informed by the GHS hazards. The following are mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles or chemical safety glasses are essential to prevent eye contact.[1] Given the "serious eye irritation" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.

-

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination. A laboratory coat should be worn to protect skin and clothing.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Safe Handling and Storage Protocols: Ensuring Chemical Stability and Integrity

Proper handling and storage are critical not only for safety but also for maintaining the chemical's purity and stability.

Handling Procedures

-

Pre-Handling: Conduct a pre-use risk assessment for the planned experiment. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

-

During Handling: Avoid the formation of dust and aerosols.[2] Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete. Clean the work area and any equipment used.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Self-Validating Response System

A well-defined emergency plan is a self-validating system that ensures a swift and effective response to accidental exposure or release.

First-Aid Measures

The immediate response to exposure is critical in mitigating harm.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[1]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 2.2.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[1]

-

Containment and Cleaning: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal. Minimize the generation of dust.

Disposal Considerations: Responsible Waste Management

All chemical waste, including contaminated materials, must be managed in accordance with institutional, local, and national regulations. This compound and its containers should be disposed of at an approved waste disposal plant.[1]

Visualizing Safe Handling Workflows

To further clarify the logical flow of safe handling procedures, the following diagrams illustrate the key decision-making processes.

Caption: Experimental Workflow for this compound.

Caption: Emergency Response Workflow for an Accidental Spill.

References

Sources

A Technical Guide to 2-Amino-4-(trifluoromethyl)benzamide for Advanced Research

This guide provides an in-depth technical overview of 2-Amino-4-(trifluoromethyl)benzamide, a key building block for researchers and professionals in drug development. We will explore its commercial availability, synthesis, and critical applications, particularly in the realm of targeted cancer therapies.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

This compound (CAS No. 713-41-7) is an aromatic organic compound featuring an aminobenzamide core substituted with a trifluoromethyl group. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in modern drug design.[1] This is due to fluorine's ability to modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The benzamide scaffold itself is a prevalent feature in a multitude of pharmacologically active compounds, recognized for its role in forming crucial hydrogen bonds with protein targets.[3] Consequently, this compound has emerged as a valuable intermediate in the synthesis of complex molecules for pharmaceutical research.

Commercial Sourcing: A Comparative Analysis of Suppliers

For researchers, the accessibility and quality of starting materials are paramount. This compound is available from a range of commercial suppliers, each offering various grades and quantities. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the level of technical documentation provided (e.g., Certificate of Analysis). Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | ≥95% | Inquire | Available through their Fluorochem preferred partner.[2] |

| Oakwood Chemical | Not specified | 250mg, 1g, 5g | Provides CAS, molecular formula, and weight.[4] |

| Combi-Blocks Inc. | Not specified | Inquire | Listed as a supplier on chemical marketplace platforms.[5] |

| ChemScene | ≥98% | Inquire | Offers the product for research purposes.[5] |

| Bide Pharmatech Ltd. | Not specified | Inquire | A supplier of various chemical intermediates.[5] |

| Weifang Yangxu Group Co., Ltd. | 99% | Milligram to kilogram scale | Offers detailed product specifications and shipping information. |

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitro-substituted precursor. This approach is favored for its high yield and selectivity.

Conceptual Synthesis Workflow

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-4-(trifluoromethyl)benzamide

This protocol is a representative example based on established chemical principles for nitro group reduction.[1]

Materials:

-

2-Nitro-4-(trifluoromethyl)benzamide

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 2-Nitro-4-(trifluoromethyl)benzamide in a suitable solvent such as ethanol.

-

Inerting the System: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the reaction mixture. The amount of catalyst is typically a small percentage of the starting material's weight.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas to the desired pressure.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product of high purity.

Applications in Drug Discovery: A Focus on PARP Inhibitors

The this compound moiety is a critical pharmacophore in a class of anticancer agents known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[6] PARP enzymes are essential for the repair of single-strand DNA breaks.[7] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[7]

The aminobenzamide portion of the molecule mimics the nicotinamide cofactor of NAD+, allowing it to bind to the active site of the PARP enzyme. The trifluoromethyl group often enhances the binding affinity and improves the pharmacokinetic properties of the drug candidate.

Procurement and Application Workflow for a Research Scientist

Caption: A flowchart outlining the typical workflow for a researcher utilizing this compound in drug discovery.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for the development of novel therapeutics. The proven success of incorporating this moiety into potent enzyme inhibitors, such as those targeting PARP, underscores its continued relevance in the pursuit of new treatments for diseases like cancer.

References

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

-

PARP inhibitors: its role in treatment of cancer. PMC - NIH. [Link]

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 713-41-7 [chemicalbook.com]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-Amino-4-(trifluoromethyl)benzamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)benzamide has emerged as a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a range of targeted therapeutics. Its unique combination of a reactive aniline, a hydrogen-bonding benzamide, and a metabolically stable, lipophilic trifluoromethyl group provides a powerful toolkit for medicinal chemists. This guide delves into the core chemical principles and practical applications of this compound, offering insights into its reactivity, strategic use in the synthesis of high-profile drugs such as the PARP inhibitor Niraparib, and its role in shaping the structure-activity relationships (SAR) of novel kinase inhibitors. Detailed experimental protocols and mechanistic considerations are provided to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate.

Physicochemical Properties and Synthetic Accessibility

This compound is a crystalline solid with a melting point of 151-152 °C.[1] Its key structural features, the primary aromatic amine and the carboxamide, are central to its utility as a synthetic precursor. The trifluoromethyl group at the 4-position significantly influences the molecule's electronic properties and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 713-41-7 | [1][2][3] |

| Molecular Formula | C₈H₇F₃N₂O | [1][3][4] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| Melting Point | 151-152 °C | [1] |

| Boiling Point (Predicted) | 268.6±40.0 °C | [1] |

| Density (Predicted) | 1.418±0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.13±0.50 | [1] |

The synthesis of this compound is typically achieved from commercially available precursors such as 2-amino-4-(trifluoromethyl)benzoic acid.[1] Its availability from various chemical suppliers makes it a readily accessible starting material for drug discovery programs.[1]

Core Reactivity and Synthetic Applications

The chemical versatility of this compound stems from the reactivity of its primary amino group, which can readily participate in a variety of bond-forming reactions. This allows for its incorporation into diverse molecular scaffolds.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine of this compound can be acylated to form a new amide bond. This is a fundamental transformation in medicinal chemistry, often employed to link different pharmacophoric elements. Standard peptide coupling reagents such as EDCI/HOBt or HATU can be utilized for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions: Building Complex Architectures

Modern synthetic organic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to construct carbon-nitrogen and carbon-carbon bonds. This compound is an excellent substrate for these powerful transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new carbon-nitrogen bond.[5][6][7] This reaction is instrumental in synthesizing diarylamines, a common motif in kinase inhibitors. This compound can be coupled with a variety of aryl halides or triflates to generate more complex intermediates.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-